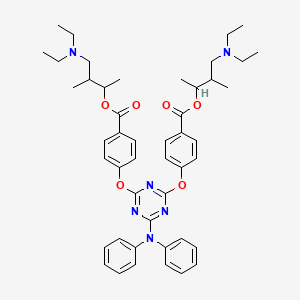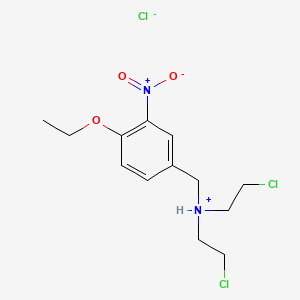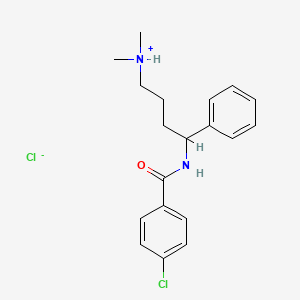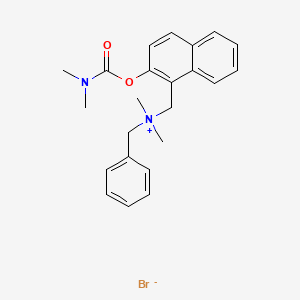
Benzoic acid, 4,4'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex organic compound It is characterized by the presence of benzoic acid moieties linked through a triazine core, with diphenylamino and diethylamino groups enhancing its chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and diphenylamine under controlled conditions.
Linking of Benzoic Acid Moieties: The benzoic acid groups are introduced via esterification reactions, where benzoic acid derivatives react with the triazine core.
Introduction of Diethylamino Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moieties, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine core, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Drug Development: Its structural framework can be modified to develop new pharmaceutical agents.
Medicine
Diagnostics: Use in diagnostic assays due to its ability to interact with biological molecules.
Industry
Coatings: Utilized in the formulation of high-performance coatings and paints.
Plastics: Incorporated into plastic materials to enhance their thermal and mechanical properties.
作用機序
The mechanism of action of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving kinases and phosphatases, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Similar in structure but lacks the triazine core.
4,4’-Oxybis(benzoic acid): Contains benzoic acid moieties linked through an ether bond, without the triazine and diphenylamino groups.
Uniqueness
Structural Complexity: The presence of the triazine core and diphenylamino groups makes it more complex and versatile.
Functional Diversity:
This detailed article provides a comprehensive overview of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
85826-19-3 |
|---|---|
分子式 |
C47H58N6O6 |
分子量 |
803.0 g/mol |
IUPAC名 |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C47H58N6O6/c1-9-51(10-2)31-33(5)35(7)56-43(54)37-23-27-41(28-24-37)58-46-48-45(53(39-19-15-13-16-20-39)40-21-17-14-18-22-40)49-47(50-46)59-42-29-25-38(26-30-42)44(55)57-36(8)34(6)32-52(11-3)12-4/h13-30,33-36H,9-12,31-32H2,1-8H3 |
InChIキー |
QUKMWPNUFLDQKV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)C(=O)OC(C)C(C)CN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)







![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)



